(2-Chlorophenyl)(1H-indol-1-yl)methanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10ClNO |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
(2-chlorophenyl)-indol-1-ylmethanone |
InChI |
InChI=1S/C15H10ClNO/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-10H |
InChI Key |
RUFNJXIAAORVFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of N Acyl Indole Methanones
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and spatial arrangement of atoms. For (2-Chlorophenyl)(1H-indol-1-yl)methanone, a combination of one-dimensional and two-dimensional NMR techniques is employed for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons on the indole (B1671886) ring and the 2-chlorophenyl group.
The indole moiety's protons typically appear in the aromatic region of the spectrum. The protons H-2 and H-3 of the indole ring are expected to appear as doublets, with their specific chemical shifts influenced by the N-acyl substitution. The four protons on the benzene (B151609) ring of the indole (H-4, H-5, H-6, and H-7) would present as a complex multiplet system.
The 2-chlorophenyl group protons would also resonate in the aromatic region. Due to the chlorine substituent, these four protons are chemically non-equivalent and are expected to produce a complex pattern of multiplets. The precise chemical shifts and coupling constants (J-values), which describe the interaction between neighboring protons, are crucial for assigning each signal to a specific proton. ubc.caresearchgate.net
Table 1: Predicted ¹H NMR Data for this compound Currently, specific experimental data for this compound is not available in the cited sources. The table below is a representation of expected signals based on general principles and data from related structures.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would display signals for each unique carbon atom.
The most downfield signal is typically the carbonyl carbon (C=O) of the methanone (B1245722) bridge, appearing around 165-170 ppm. The aromatic carbons of both the indole and 2-chlorophenyl rings would resonate in the approximate range of 110-140 ppm. The carbon atom attached to the chlorine (C-2') would have its chemical shift influenced by the halogen's electronegativity. The eight carbons of the indole ring would also show distinct signals, with the chemical shifts of C-2, C-3, C-3a, and C-7a being particularly characteristic of the N-acylated indole structure. carleton.caresearchgate.net
Table 2: Predicted ¹³C NMR Data for this compound Specific experimental data for this compound is not available in the cited sources. This table outlines the expected carbon signals.
Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. This precision allows for the determination of the elemental formula, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₅H₁₀ClNO), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio). researchgate.netmdpi.com
Table 3: Predicted HRMS Data for this compound
MALDI-TOF Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for analyzing molecules with minimal fragmentation. While often used for large molecules like polymers and biomolecules, it can also be applied to smaller organic compounds. weebly.com In a MALDI-TOF analysis of this compound, the primary observation would be the molecular ion peak ([M]⁺) or a protonated/sodiated adduct ([M+H]⁺, [M+Na]⁺), which would confirm the molecular weight of the compound. The high mass accuracy of the TOF analyzer further supports the structural confirmation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum is dominated by the characteristic vibrations of its core components: the indole ring, the N-acyl (methanone) bridge, and the 2-chlorophenyl group.
The most prominent feature in the IR spectrum of an N-acyl indole is the carbonyl (C=O) stretching vibration. nih.gov In N-acyl indole derivatives, this band is typically strong and appears in the region of 1650-1700 cm⁻¹. The exact position is influenced by the electronic effects of the attached indole and chlorophenyl rings. The delocalization of the nitrogen lone pair into the carbonyl group can lower the frequency compared to a simple ketone.
Other significant vibrational modes include the aromatic C=C stretching vibrations from both the indole and chlorophenyl rings, which are expected in the 1450–1600 cm⁻¹ range. researchgate.net The C-N stretching of the N-acyl bond gives rise to signals typically found between 1200 cm⁻¹ and 1350 cm⁻¹. Vibrations corresponding to the C-Cl bond on the phenyl ring are generally observed in the fingerprint region, between 600 cm⁻¹ and 800 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | > 3000 |
| Carbonyl (C=O) | Stretching | 1650 - 1700 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Acyl C-N | Stretching | 1200 - 1350 |
| Aryl C-Cl | Stretching | 600 - 800 |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystal structure data for this compound is not available, analysis of closely related structures containing both chlorophenyl and indole moieties can provide significant insight.
In the solid state, molecules can be arranged in specific crystal lattices, such as monoclinic or triclinic systems, defined by their unit cell parameters (a, b, c, α, β, γ). nih.govmdpi.com Intermolecular forces, such as hydrogen bonding or π–π stacking interactions between aromatic rings, play a crucial role in stabilizing the crystal packing. nih.gov
The table below presents crystallographic data for a related compound, 2-(4-chlorophenyl)-4-(1H-indol-3-yl)-6-phenylpyridine-3-carbonitrile, to illustrate the type of data obtained from an X-ray diffraction study. nih.gov
| Parameter | Illustrative Value (from a related structure nih.gov) |
|---|---|
| Chemical Formula | C₂₆H₁₆ClN₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.6533 (4) |
| b (Å) | 11.4822 (7) |
| c (Å) | 23.2906 (14) |
| β (°) | 94.351 (1) |
| Volume (ų) | 2040.8 (2) |
| Dihedral Angle (Chlorobenzene-Pyridine) (°) | 48.97 (11) |
| Dihedral Angle (Indole-Pyridine) (°) | 21.20 (10) |
UV-Vis Absorption and Luminescence Spectroscopy
UV-Visible (UV-Vis) absorption and luminescence (fluorescence) spectroscopy are powerful techniques for probing the electronic properties of molecules. shu.ac.uk The UV-Vis spectrum of this compound is determined by the electronic transitions within its constituent chromophores: the indole ring and the 2-chlorobenzoyl system.
The indole moiety is known to exhibit characteristic absorption bands in the UV region, typically arising from π→π* transitions. researchgate.net Unsubstituted indole shows absorption maxima around 270-280 nm. nih.govaatbio.com The attachment of the 2-chlorobenzoyl group at the N-1 position is expected to modify this absorption profile. The carbonyl group, in conjugation with both the indole and chlorophenyl rings, creates an extended π-system which can lead to a bathochromic (red) shift of the absorption bands to longer wavelengths.
Luminescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Indole and its derivatives are often fluorescent, emitting light as they relax from an excited electronic state to the ground state. christuniversity.in The difference between the absorption maximum (λ_max_abs) and the emission maximum (λ_max_em) is known as the Stokes shift. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and its local environment, including solvent polarity. The presence of the chlorine atom, a heavy atom, could potentially influence the emission properties by promoting intersystem crossing, which might affect the fluorescence intensity.
| Chromophore | Electronic Transition | Expected Absorption Region (λ_max_abs, nm) |
|---|---|---|
| Indole Ring | π→π | ~270 - 290 |
| Conjugated N-Acyl System | π→π | > 290 |
Computational and Theoretical Investigations of 2 Chlorophenyl 1h Indol 1 Yl Methanone
Vibrational Analysis and Spectral Prediction
No studies containing theoretical vibrational frequencies (FT-IR, Raman) or detailed spectral analysis for this compound were identified.
Molecular Docking and Interaction Studies (Theoretical Binding Principles)
Due to the absence of specific research data for this compound, the requested article with its detailed sections and data tables cannot be created.
Reaction Mechanisms and Chemical Transformations Involving the N Acyl Indole Methanone Moiety
Reactivity of the Indole (B1671886) Nucleus (C-2, C-3, N-1)
The presence of the N-acyl group modulates the inherent nucleophilicity of the indole ring. While the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, the indole system remains sufficiently electron-rich to undergo various electrophilic and nucleophilic reactions.
The C-3 position of the indole nucleus is the most electron-rich and, therefore, the primary site for electrophilic attack. The N-acyl group, being electron-withdrawing, deactivates the indole ring towards electrophilic substitution compared to an unsubstituted indole. However, C-3 remains the most reactive position. nih.gov
Mechanism of Electrophilic Aromatic Substitution: The general mechanism for electrophilic aromatic substitution at the C-3 position of an N-acyl indole proceeds in two main steps:
Attack of the electrophile: The π-electrons of the indole ring, primarily from the C-2/C-3 double bond, attack the electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com The positive charge in this intermediate is delocalized over the C-2 position and the nitrogen atom.
Deprotonation: A base removes the proton from the C-3 position, restoring the aromaticity of the indole ring and yielding the C-3 substituted product. byjus.com
Examples of Electrophilic Reactions at C-3:
Friedel-Crafts Acylation: N-acylindoles can undergo Friedel-Crafts acylation at the C-3 position in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govwikipedia.orgmasterorganicchemistry.com The reaction introduces an additional acyl group at the C-3 position. The acylating agent is typically an acyl chloride or an acid anhydride. nih.gov
| Reactant | Acylating Agent | Lewis Acid | Product |
| (2-Chlorophenyl)(1H-indol-1-yl)methanone | Acetyl chloride | AlCl₃ | (2-Chlorophenyl)(3-acetyl-1H-indol-1-yl)methanone |
| This compound | Benzoyl chloride | AlCl₃ | (2-Chlorophenyl)(3-benzoyl-1H-indol-1-yl)methanone |
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C-3 position of the indole ring. pcbiochemres.comacs.orgwikipedia.orgchemistrysteps.com The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The indole nucleus attacks this electrophilic reagent, and subsequent hydrolysis yields the 3-formylindole derivative. pcbiochemres.comwikipedia.org
| Reactant | Reagents | Product |
| This compound | DMF, POCl₃ | (2-Chlorophenyl)(3-formyl-1H-indol-1-yl)methanone |
Mannich Reaction: The Mannich reaction involves the aminoalkylation of the C-3 position of the indole. wikipedia.orgchemtube3d.comuobaghdad.edu.iqorganic-chemistry.orgnih.gov It is a three-component reaction involving the indole, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orguobaghdad.edu.iq An electrophilic iminium ion is generated in situ from the aldehyde and the amine, which is then attacked by the nucleophilic C-3 position of the indole. wikipedia.orgchemtube3d.com
| Reactant | Aldehyde | Amine | Product |
| This compound | Formaldehyde | Dimethylamine | (2-Chlorophenyl)(3-((dimethylamino)methyl)-1H-indol-1-yl)methanone |
The synthesis of this compound itself is an example of a nucleophilic reaction at the N-1 position of the indole nucleus. This reaction is specifically an N-acylation, where the indole nitrogen acts as a nucleophile. beilstein-journals.orgnih.govrsc.orgresearchgate.netclockss.org
Mechanism of N-Acylation: The N-acylation of indole generally proceeds via a nucleophilic substitution mechanism.
Deprotonation of Indole: A base is used to deprotonate the indole at the N-1 position, forming a more nucleophilic indolide anion. nih.gov Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or cesium carbonate (Cs₂CO₃). nih.gov
Nucleophilic Attack: The indolide anion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride like 2-chlorobenzoyl chloride). beilstein-journals.orgnih.gov
Formation of the N-Acyl Indole: The tetrahedral intermediate collapses, leading to the departure of the leaving group (e.g., chloride ion) and the formation of the N-acyl indole product. nih.gov
Common Reagents for N-Acylation:
| Acylating Agent | Base |
| Acyl chlorides (e.g., 2-chlorobenzoyl chloride) | Sodium hydride (NaH), Potassium hydroxide (KOH) |
| Acid anhydrides (e.g., acetic anhydride) | Sodium acetate (B1210297) (NaOAc) |
| Thioesters | Cesium carbonate (Cs₂CO₃) beilstein-journals.orgnih.gov |
| Carboxylic acids | Boric acid clockss.org |
While C-3 is the most common site for electrophilic attack, functionalization at the C-2 position of the indole ring can be achieved, often through metal-catalyzed reactions, particularly with N-protected indoles such as this compound. beilstein-journals.orgnih.gov The N-acyl group can act as a directing group in some instances, facilitating C-2 functionalization.
Palladium-Catalyzed C-2 Arylation: N-substituted indoles can undergo direct arylation at the C-2 position using palladium catalysts. researchgate.net The reaction typically involves an aryl halide as the coupling partner. The proposed mechanism often involves an initial electrophilic palladation at the C-3 position, followed by a 1,2-migration to form a more stable intermediate, which then undergoes reductive elimination to yield the C-2 arylated product. researchgate.net The N-acyl group can influence the regioselectivity of this process. beilstein-journals.orgnih.gov
| Reactant | Arylating Agent | Catalyst | Product |
| This compound | Iodobenzene | Pd(OAc)₂ | (2-Chlorophenyl)(2-phenyl-1H-indol-1-yl)methanone |
C-2 Lithiation and Alkylation: N-protected indoles can be regioselectively lithiated at the C-2 position using a strong base like n-butyllithium. The resulting 2-lithioindole is a potent nucleophile that can react with various electrophiles, such as alkyl halides, to introduce a substituent at the C-2 position. The N-acyl group is crucial for directing the lithiation to the C-2 position.
| Reactant | Reagents | Electrophile | Product |
| This compound | 1. n-BuLi | 2. Methyl iodide | (2-Chlorophenyl)(2-methyl-1H-indol-1-yl)methanone |
Transformations of the Methanone (B1245722) Carbonyl Group
The carbonyl group of the methanone moiety in this compound is an electrophilic center and can undergo various transformations, including nucleophilic addition, oxidation, and reduction.
The carbonyl carbon is susceptible to attack by nucleophiles. These reactions typically involve the addition of the nucleophile to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield an alcohol.
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are strong nucleophiles that readily add to the carbonyl group of N-acylindoles. nih.govacs.orgacs.orgmasterorganicchemistry.comlibretexts.org This reaction provides a route to tertiary alcohols.
Mechanism of Grignard Addition:
Nucleophilic Attack: The carbanionic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. masterorganicchemistry.com
Protonation: Subsequent workup with a mild acid protonates the alkoxide to yield the tertiary alcohol. masterorganicchemistry.com
| Reactant | Grignard Reagent | Product |
| This compound | Methylmagnesium bromide | (2-Chlorophenyl)(1H-indol-1-yl)(methyl)methanol |
| This compound | Phenylmagnesium bromide | (2-Chlorophenyl)(1H-indol-1-yl)(phenyl)methanol |
The oxidation state of the methanone carbonyl carbon can be altered through oxidation and reduction reactions.
Reduction of the Carbonyl Group: The carbonyl group can be reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group (-CH₂-).
Reduction to an Alcohol: Metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to secondary alcohols. wikipedia.orglibretexts.orglibretexts.orgyoutube.com LiAlH₄ is a stronger reducing agent than NaBH₄. libretexts.org
| Reactant | Reducing Agent | Product |
| This compound | NaBH₄ | (2-Chlorophenyl)(1H-indol-1-yl)methanol |
| This compound | LiAlH₄ | (2-Chlorophenyl)(1H-indol-1-yl)methanol |
Reductive Deoxygenation: The complete reduction of the carbonyl group to a methylene group can be achieved under more forcing conditions. Common methods include the Wolff-Kishner reduction (hydrazine and a strong base) or the Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid). Another approach for N-protected indoles involves the use of sodium borohydride in trifluoroacetic acid. researchgate.net
| Reactant | Reagents | Product |
| This compound | NaBH₄ / TFA | 1-((2-Chlorophenyl)methyl)-1H-indole |
Oxidation Pathways: While the methanone carbonyl group is already in a relatively high oxidation state, oxidative cleavage reactions can occur under strong oxidizing conditions, though this is less common than reduction. Specific oxidation pathways for the methanone group in this context are not widely reported and would likely involve cleavage of the C-C bond adjacent to the carbonyl under harsh conditions.
Reactivity of the Chlorophenyl Moiety
The reactivity of the chlorophenyl portion of the molecule is significantly influenced by the electronic properties of the attached N-acyl indole group. The potential for this moiety to undergo reactions such as nucleophilic aromatic substitution is a key area of interest.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orglibretexts.org For SNAr to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org
In the case of this compound, the chlorine atom serves as the leaving group. The key to its reactivity in SNAr reactions lies in the electronic nature of the (1H-indol-1-yl)methanone substituent at the ortho position. The carbonyl group directly attached to the chlorophenyl ring acts as an electron-withdrawing group through both inductive and resonance effects. studypug.com This withdrawal of electron density from the aromatic ring makes the carbon atom bonded to the chlorine more electrophilic and susceptible to nucleophilic attack.
Degradation Mechanisms and Pathways
The stability of this compound is a critical aspect of its chemical profile. Like many pharmaceuticals, it can undergo degradation through various pathways, primarily driven by oxidative processes. nih.gov
Oxidative Degradation Processes
Oxidative degradation is a common pathway for the breakdown of pharmaceutical compounds and can be initiated by factors such as light, heat, and the presence of oxidizing agents. nih.gov For indole-containing molecules, the indole nucleus itself is susceptible to oxidation. nih.gov The primary metabolic pathway for many indole-containing drugs is hydroxylation on the indole ring. nih.gov
For this compound, oxidative degradation would likely involve the indole moiety. The electron-rich nature of the indole ring makes it a target for electrophilic attack by oxidizing species. Hydroxylation at various positions on the indole ring is a plausible initial step in the oxidative degradation cascade. Following hydroxylation, further oxidation could lead to the formation of more complex degradation products.
The N-acyl bond can also be susceptible to hydrolysis, which would lead to the cleavage of the molecule into 2-chlorobenzoic acid and indole. nih.gov While N-acyl amino acids can be hydrolytically inactivated, the specific conditions required for the hydrolysis of the N-acyl indole bond in this compound would need to be determined. nih.gov
Identification of Degradation Byproducts and their Formation Mechanisms
The identification of degradation byproducts is crucial for understanding the complete degradation pathway of a compound. This is often achieved using analytical techniques such as mass spectrometry, which provides information about the mass-to-charge ratio of the parent molecule and its fragments. libretexts.orgchemguide.co.uklibretexts.org
Based on the known metabolism of indole-containing pharmaceuticals and the general principles of oxidative degradation, several potential byproducts of this compound can be proposed. nih.govnih.gov
Potential Degradation Byproducts and Formation Mechanisms:
Hydroxylated Indole Derivatives: Oxidation of the indole ring could lead to the formation of various hydroxylated isomers. The exact position of hydroxylation would depend on the specific oxidizing agent and reaction conditions.
2-Chlorobenzoic Acid and Indole: Hydrolysis of the amide bond would yield these two primary fragments. This could be followed by further degradation of both the indole and the 2-chlorobenzoic acid moieties.
Ring-Opened Products: More extensive oxidation could lead to the cleavage of the indole ring system, resulting in a variety of smaller, more polar degradation products. The metabolism of tryptophan, the parent amino acid of indole, involves ring-opening pathways. wikipedia.org
The formation of these byproducts would proceed through a series of chemical reactions initiated by the oxidative attack on the molecule. The specific mechanisms would involve the generation of reactive intermediates and their subsequent transformation into the final degradation products.
Below is a table summarizing the potential degradation byproducts and the likely mechanisms of their formation.
| Potential Degradation Byproduct | Formation Mechanism |
| Hydroxylated this compound | Oxidative hydroxylation of the indole ring |
| 2-Chlorobenzoic Acid | Hydrolysis of the N-acyl bond |
| Indole | Hydrolysis of the N-acyl bond |
| Ring-opened indole derivatives | Further oxidation of hydroxylated intermediates |
Further experimental studies, employing techniques like liquid chromatography-mass spectrometry (LC-MS), would be necessary to definitively identify the degradation byproducts and elucidate the precise degradation pathways of this compound under various stress conditions.
Exploration of Structure Activity Relationships Sar in N Acylated Indole Derivatives
Impact of N-Acylation on Indole (B1671886) Reactivity and Electronic Properties
The indole ring possesses multiple reactive sites, with acylation frequently occurring at the C3 position due to its high electron density. nih.gov However, selective N-acylation is a critical step in the synthesis of many bioactive molecules, including the anti-inflammatory drug indomethacin. nih.gov This modification fundamentally changes the electronic character of the indole nucleus.
The introduction of an acyl group, such as the (2-Chlorophenyl)methanone group, renders the indole nitrogen less nucleophilic. rsc.org The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group of the acyl moiety. This electron-withdrawing effect reduces the electron density across the entire indole ring system, particularly at the C3 position, which is typically the most nucleophilic site in an unsubstituted indole. mdpi.com Consequently, N-acylated indoles are less susceptible to electrophilic attack at C3 compared to their N-H or N-alkyl counterparts. This altered reactivity can be harnessed to direct other functionalization reactions to different positions on the indole scaffold. aablocks.com
Substituent Effects on Chemical Properties and Reactivity
The nature and position of substituents on both the indole ring and the N-acyl group play a pivotal role in defining the molecule's chemical properties and reactivity. These substitutions can influence reaction yields, regioselectivity, and biological activity through a combination of electronic and steric effects.
Electronic Effects:
On the Indole Ring: The presence of electron-withdrawing groups at the C5 position of the indole ring has been shown to facilitate N-acylation, leading to high yields. researchgate.net Conversely, electron-donating groups at the same position make the N-acylation process less effective. researchgate.net In other reactions, such as N-alkylation, indolines with electron-donating substituents at the C5 position afford products in high yields, while electron-withdrawing groups at C5 decrease the reaction yield. mdpi.com
On the Acyl Group: For the title compound, the chlorine atom at the ortho-position of the phenyl ring is an electron-withdrawing group. This influences the electronic properties of the carbonyl group, which in turn affects the delocalization of the nitrogen lone pair.
Steric Effects: Steric hindrance significantly impacts the reactivity of N-acylated indoles. For instance, in reactions involving the functionalization of the acyl group, ortho-substituted aryl groups can lead to lower yields, highlighting the steric dependence of the process. aablocks.com In the case of (2-Chlorophenyl)(1H-indol-1-yl)methanone, the ortho-chloro substituent creates steric bulk that influences the molecule's preferred conformation.
The following table summarizes observed substituent effects on the affinity of indole derivatives for the benzodiazepine (B76468) receptor (BzR), illustrating the interplay of electronic and steric factors in determining biological activity. mdpi.com
| Indole C5-Substituent (R) | Phenyl Ring Substituent (R') | Binding Affinity (Ki, nM) |
|---|---|---|
| -H | Halogens | Increased |
| -Cl | -OH / -OCH3 | Improved |
| -NO2 | -OH / -OCH3 | Improved |
| -NO2 | m,p-(OCH3)2 | 11 |
Data derived from research on N-phenylacetyl-5-substituted-1H-indole-3-acetic acid ethyl esters. mdpi.com This demonstrates that the effects of substituents at the 5-position of the indole and on the side-chain phenyl ring are interdependent.
Conformational Analysis and its Influence on Molecular Recognition
The three-dimensional structure of N-acylated indoles is a critical determinant of their ability to engage in molecular recognition with biological targets. nih.gov The conformation is largely defined by the rotational barriers around the N-C(O) single bond and the C(O)-Aryl single bond.
For this compound, the presence of the ortho-chloro substituent on the phenyl ring imposes significant steric constraints. This hindrance restricts free rotation around the bond connecting the carbonyl carbon to the phenyl ring, forcing the phenyl ring to twist out of the plane of the indole-carbonyl moiety. This results in a relatively rigid, non-planar conformation.
This locked conformation is crucial for molecular recognition. Biological targets like receptors and enzymes have well-defined binding pockets, and a ligand's ability to fit into this pocket is paramount. A rigid molecule like this compound presents a specific and stable shape for interaction, which can lead to higher binding affinity and selectivity compared to a more flexible molecule that must adopt a specific conformation upon binding, a process that is entropically unfavorable. nih.gov Computational and spectroscopic analyses of related N-acylated indole-containing molecules, such as N-acetyl-L-tryptophan-N-methylamide, have shown that multiple stable conformers can exist, with their relative stabilities dictated by intricate sidechain-backbone interactions. conicet.gov.ar
Design Principles for Functionalized Indole Scaffolds
The insights gained from SAR, reactivity studies, and conformational analysis provide a set of guiding principles for the design of novel functionalized indole scaffolds with desired properties.
Modulation of Electronic Properties: N-acylation serves as a tool to decrease the reactivity of the indole C3 position, enabling alternative functionalization pathways. The electronic nature of the indole ring can be further fine-tuned by adding electron-donating or electron-withdrawing substituents to either the indole core or the N-acyl group to control reactivity and biological interactions.
Strategic Site-Selective Functionalization: The N-acyl group can act as a directing group, enabling site-selective C-H functionalization at positions on the benzene (B151609) portion of the indole (C4-C7), which are typically less reactive. nih.govresearchgate.net This allows for the synthesis of diverse and complex indole derivatives that would be difficult to access otherwise.
Conformational Constraint for Selectivity: Introducing sterically demanding substituents, particularly at the ortho position of an N-benzoyl group as seen in the title compound, is an effective strategy to restrict conformational flexibility. This pre-organization of the molecule into a bioactive conformation can enhance binding affinity and selectivity for a specific biological target.
Exploiting the Acyl Moiety as a Versatile Handle: The N-acyl group provides a platform for introducing a wide array of chemical diversity. By varying the structure of the acyl group (e.g., using different aromatic or aliphatic carboxylic acids), chemists can systematically probe the binding pocket of a target protein to optimize interactions and improve potency and selectivity. mdpi.com
By applying these principles, researchers can rationally design and synthesize novel indole-based compounds with tailored chemical, physical, and biological properties for applications in medicine and materials science.
Applications in Chemical Research and Material Science
Role as Synthetic Intermediates in Organic Synthesis
(2-Chlorophenyl)(1H-indol-1-yl)methanone serves as a valuable building block in organic synthesis, providing a versatile platform for the construction of a diverse array of heterocyclic and polycyclic structures. The reactivity of the indole (B1671886) ring, coupled with the influence of the N-acyl group, allows for strategic chemical transformations.
Precursors for Complex Heterocyclic Systems
The indole framework is a ubiquitous motif in a vast number of natural products and pharmacologically active compounds. Consequently, functionalized indoles like this compound are pivotal starting materials for the synthesis of more elaborate heterocyclic systems. The N-acylation of indole activates the C2 and C3 positions towards various reactions, facilitating the introduction of additional functionalities and the formation of new rings.
For instance, indole derivatives are instrumental in the synthesis of fused heterocyclic systems such as indolizines. While direct synthesis from this compound is not explicitly detailed in the available literature, the general synthetic strategies for indolizine (B1195054) derivatives often involve the manipulation of functionalized indoles. Furthermore, the indole nucleus is a key component in the construction of complex structures like furan-2(5H)-ones containing indole fragments, which are of interest for their potential biological activities. mdpi.com The synthesis of various indole-containing heterocyclic compounds underscores the role of functionalized indoles as crucial synthetic intermediates. orientjchem.orgnih.gov
Building Blocks for Polycyclic Structures
The this compound scaffold is also a promising precursor for the synthesis of polycyclic structures. The presence of the indole N-acyl group can influence dearomatization reactions, which are powerful methods for generating three-dimensional molecular architectures from flat aromatic systems.
A notable example, demonstrating the potential of similar structures, is the use of (2-aminophenyl)(1H-indol-1-yl)methanone in a dearomatizing cyclization reaction. This process leads to the formation of N-fused polycyclic indolines, which are core structures in several natural products. researchgate.net The reaction proceeds via an intramolecular nucleophilic attack of the amino group onto the C2 position of the N-acyl indole. This suggests that a synthetic pathway involving the reduction of a nitro group to an amine in a derivative of this compound could similarly be employed to access novel polycyclic indoline (B122111) frameworks. The general utility of the indole moiety in constructing polycyclic systems further supports the potential of its derivatives in this area of synthesis.
Potential in Materials Science
The unique electronic and photophysical properties of the indole nucleus have prompted investigations into its incorporation into functional materials. While the materials science applications of this compound itself are not yet extensively documented, the characteristics of related indole-containing compounds suggest potential avenues for its use.
Optoelectronic Devices
The development of organic materials for optoelectronic applications is a rapidly growing field. Indole derivatives have been explored as components of such materials due to their electron-rich nature and tunable electronic properties. For example, π-expanded indoloindolizines, which are complex polycyclic aromatic compounds derived from indole and indolizine moieties, have been designed and synthesized for their potential use in organic optoelectronics. chemrxiv.org These materials exhibit vivid colors and fluorescence, properties that are crucial for applications in devices like organic light-emitting diodes (OLEDs).
Furthermore, theoretical and experimental studies on other indole-containing systems, such as oligophenyleneimines with terminal indole groups, have shown promising linear and nonlinear optical properties, making them suitable for optoelectronic applications. researchgate.net The presence of the indole core in this compound suggests that, with appropriate structural modifications, it could be a building block for larger conjugated systems with desirable optoelectronic characteristics.
Fluorescent Probes and Biosensors
Fluorescent molecules are indispensable tools in biological imaging and sensing applications. The indole ring is a known fluorophore, and its emission properties can be modulated by the attachment of different substituents. Studies on 3-substituted indoles have revealed that the introduction of electron-withdrawing or electron-donating groups can significantly affect their absorption and fluorescence characteristics. researchgate.net
While the specific fluorescent properties of this compound have not been detailed, the general principles of fluorophore design suggest that the combination of the indole moiety with the substituted phenyl ring could lead to interesting photophysical behavior. The development of fluorescent probes often involves the strategic placement of functional groups that can interact with specific analytes, leading to a change in the fluorescence signal. The structure of this compound offers multiple sites for further functionalization to create tailored fluorescent probes. The investigation of the fluorescent properties of related heterocyclic systems, such as 2-(1H-Benzimidazol-2-yl)-phenol derivatives, further highlights the potential within this class of compounds. researchgate.net
General Chemical Reagent Utility
Beyond its role as a synthetic intermediate for complex targets, this compound and its analogues can be considered as general chemical reagents in organic chemistry. The closely related compound, (2-Chlorophenyl)(phenyl)methanone, is utilized as a biochemical reagent and a pharmaceutical intermediate, indicating a potential for similar applications for the title compound. medchemexpress.com
The presence of the 2-chloro substituent on the phenyl ring also imparts specific reactivity. For instance, 2-Chloro-N-arylacetamides are versatile precursors for the synthesis of various heterocyclic compounds, such as thieno[2,3-b]pyridines. semanticscholar.orgacs.org This highlights the utility of the chloro-substituted aromatic moiety as a reactive handle for further chemical transformations, including cross-coupling reactions or nucleophilic aromatic substitutions, thereby expanding the synthetic utility of this compound as a versatile chemical reagent.
Q & A
Q. What are the common synthetic routes for preparing (2-Chlorophenyl)(1H-indol-1-yl)methanone?
The synthesis of this compound typically involves Friedel-Crafts acylation or transition metal-catalyzed coupling reactions .
- Friedel-Crafts Method : React 1H-indole with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. The reaction proceeds via electrophilic aromatic substitution, forming the ketone linkage .
- Palladium-Catalyzed Coupling : Utilize palladium catalysts (e.g., Pd(PPh₃)₄) to cross-couple pre-functionalized indole and chlorophenyl precursors. This method offers regioselectivity and tolerance for sensitive functional groups, as demonstrated in analogous silacycle syntheses .
Q. How is the compound characterized using spectroscopic methods?
Key techniques include:
Q. What are the key reactivity patterns of this compound?
- Electrophilic Substitution : The indole NH and C3 positions are reactive toward electrophiles (e.g., nitration, halogenation).
- Nucleophilic Aromatic Substitution : The 2-chlorophenyl group undergoes substitution with strong nucleophiles (e.g., amines, alkoxides) under heating or catalysis .
- Reduction : The ketone can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though steric hindrance may require optimized conditions .
Advanced Research Questions
Q. How can computational chemistry predict the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) reveal:
- Electron Density Distribution : High electron density at the indole C3 position and carbonyl oxygen, directing electrophilic attacks.
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with experimental redox behavior and charge-transfer interactions .
- Solvent Effects : Polar solvents stabilize the carbonyl group, reducing electrophilicity compared to nonpolar environments .
Q. What challenges arise in achieving enantioselective synthesis of derivatives?
- Steric Hindrance : The bulky chlorophenyl and indole groups limit catalyst access, requiring chiral ligands (e.g., BINAP) with tailored steric profiles.
- Racemization : Labile stereocenters near the ketone may racemize under acidic/basic conditions, necessitating low-temperature protocols .
- Catalyst Design : Asymmetric palladium or copper catalysts (e.g., Pd-BINOL complexes) have shown moderate enantiomeric excess (ee ~70–85%) in analogous systems .
Q. How does the 2-chlorophenyl substituent influence biological activity in structure-activity relationship (SAR) studies?
- Lipophilicity : The chlorine atom increases logP (~3.2), enhancing membrane permeability but potentially reducing solubility.
- Receptor Binding : The electron-withdrawing effect of chlorine stabilizes π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450 inhibition).
- Toxicity : Chlorinated metabolites may exhibit higher persistence in biological systems, requiring metabolic stability assays .
Contradictions and Methodological Considerations
- Synthetic Yields : Friedel-Crafts methods (yield ~60–70%) are less efficient than palladium-catalyzed routes (yield ~80–90%) but require simpler setups vs. .
- Regioselectivity : Competing C2 vs. C3 functionalization in indole derivatives necessitates directing groups (e.g., Boc protection) to control reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
